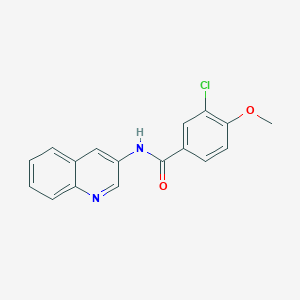

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide

Description

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide is a synthetic benzamide derivative with the molecular formula C₁₇H₁₃ClN₂O₂ and a molecular weight of 312.76 g/mol (CAS No. 853328-24-2) . Its structure features a benzamide core substituted with a chlorine atom at the 3-position, a methoxy group at the 4-position, and a 3-quinolinyl moiety attached via an amide bond. The SMILES notation is COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)Cl, and the InChIKey is FDMIDSNHNCPYBB-UHFFFAOYSA-N .

The compound's structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzamide ring, coupled with the aromatic heterocyclic 3-quinolinyl group.

Properties

CAS No. |

853328-24-2 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

3-chloro-4-methoxy-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-16-7-6-12(9-14(16)18)17(21)20-13-8-11-4-2-3-5-15(11)19-10-13/h2-10H,1H3,(H,20,21) |

InChI Key |

FDMIDSNHNCPYBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can modify the quinoline ring structure .

Scientific Research Applications

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity: Role of the 3-Quinolinyl Group

Compound 123 (a chalcone derivative with a 3-quinolinyl residue) demonstrated twice the potency of its 3-pyridyl counterpart (Compound 125) in a pheophorbide A assay (IC₅₀ = 0.77 μM vs. 1.54 μM). This highlights the superior binding affinity of quinoline derivatives, likely due to enhanced π-π stacking and hydrophobic interactions with biological targets . In contrast, 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide’s chloro and methoxy substituents may further modulate solubility and target engagement, though experimental validation is needed.

Tubulin Polymerization Inhibition

Benzamide derivatives 16a, 16b, and 16d (bearing pyrrolizine and trimethoxyphenyl groups) were evaluated for tubulin binding. The chloro-substituted derivative 16d exhibited higher binding affinity than 16a (unsubstituted), suggesting that electron-withdrawing groups like chlorine enhance interactions with tubulin’s hydrophobic pockets . This aligns with the chloro substituent in this compound, which may similarly optimize binding to tubulin or analogous targets.

Anti-Inflammatory Activity: Substituent Position Matters

In oxadiazole-linked benzamides, anti-inflammatory activity varied significantly with substituent position. For example:

- C4 (3-chloro-substituted): Moderate activity.

- C7 (4-nitro-substituted): Higher activity due to improved electron-withdrawing effects .

DNA Gyrase Inhibition: Chloro vs. Methyl Substituents

This suggests that chloro substituents alone may be insufficient for strong gyrase binding, emphasizing the need for complementary functional groups, such as the 3-quinolinyl moiety in the target compound.

Data Tables

Table 1: Key Comparative Data for Benzamide Derivatives

Table 2: Structural and Physicochemical Comparison

Biological Activity

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 853328-24-2 |

| Molecular Formula | C17H13ClN2O2 |

| Molecular Weight | 316.75 g/mol |

| IUPAC Name | This compound |

Structure

The structure of this compound features a benzamide core with a chlorine atom and a methoxy group, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit promising anticancer properties. For instance, quinoline-based compounds have been shown to inhibit various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR-3 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against several bacterial strains, suggesting potential as an antibacterial agent. The presence of the quinoline moiety is believed to enhance its interaction with microbial targets.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Cell Signaling Modulation: It can affect signaling pathways related to apoptosis and inflammation.

- DNA Interaction: Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinoline derivatives, including this compound. These compounds were evaluated for their antiproliferative activity against various cancer cell lines using MTT assays. The results indicated that this compound exhibited submicromolar activity against HCT-116 cells, with an IC50 value of approximately 0.5 µM, suggesting strong potential for further development as an anticancer agent .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound, testing it against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HCT-116) | ~0.5 |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Anticancer (MCF-7) | ~1.0 |

| 4-Amino-8-quinoline Carboxamides | Inhibitor of NAD-hydrolyzing enzyme CD38 | ~0.8 |

This table illustrates that while all compounds exhibit anticancer properties, this compound demonstrates particularly potent activity against colon cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.